2-Chloro-6-methoxynicotinaldehyde
Overview
Description
2-Chloro-6-methoxynicotinaldehyde is a heterocyclic derivative and can be used as a pharmaceutical intermediate . It has a molecular formula of C7H6ClNO2.
Synthesis Analysis
The synthesis of 2-Chloro-6-methoxynicotinaldehyde involves the use of tert-butyl lithium in tetrahydrofuran at -78℃ for 1 hour. This is followed by the addition of dimethylformamide at -78℃ and stirring for 2 hours. The reaction mixture is then quenched with acetic acid .Molecular Structure Analysis
The molecular weight of 2-Chloro-6-methoxynicotinaldehyde is 171.58 g/mol. It is a pale yellow crystalline solid with a melting point of 105-110°C.Physical And Chemical Properties Analysis
2-Chloro-6-methoxynicotinaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 250.4±35.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has a molar refractivity of 40.8±0.3 cm3, a polar surface area of 30 Å2, and a molar volume of 122.5±3.0 cm3 .Scientific Research Applications
Zinc Complexes and Antibacterial Activity
2-Chloro-6-methoxynicotinaldehyde has been utilized in the formation of Schiff bases, which are further used for complexation reactions to obtain Zn(II) chelates. These chelates, characterized by their octahedral geometry, have been investigated for their antibacterial properties against various pathogenic strains, such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa (Chohan, Scozzafava, & Supuran, 2003).
Synthesis of Nucleophiles and Indole Derivatives
Another application involves the use of 2-Chloro-1-methoxymethylindole-3-carboxaldehyde, a related compound, as a substrate for nitrogen nucleophiles to produce 2-substituted indoles. This process has been instrumental in synthesizing complex organic molecules, including precursors for moroidin, a bicyclic octapeptide (Comber & Moody, 1992).
Chemosensors for Metal Detection
Research has also explored the synthesis of compounds like 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 for selective detection of metal ions. This compound shows a significant fluorescence increase in response to Cd²⁺ ions, making it potentially useful in monitoring Cd²⁺ concentrations in waste streams and food products (Prodi et al., 2001).
Synthesis of Pyranopyrazoles
Further, isonicotinic acid, a derivative, has been used as an organocatalyst in the synthesis of pyranopyrazoles, showcasing an eco-friendly and efficient method for the preparation of these compounds (Zolfigol et al., 2013).
Optical Properties of Aluminum and Zinc Quinolates
Research into aluminum and zinc complexes, using substituted benzaldehydes like 4-Methyl(methoxy or chloro)benzaldehyde, has led to the development of compounds with enhanced thermal stability and improved processability. These complexes emit blue-green light and have potential applications in the field of photoluminescence (Barberis & Mikroyannidis, 2006).
Synthesis of Fluorescent Dyes
The Vilsmeier reagent, applied to 6-Methoxy-1-chloro-3,4-dihydronaphthalene-2-carboxaldehyde, has facilitated the synthesis of various strongly fluorescent compounds. These compounds have been used as dyes for textiles, demonstrating the versatility of 2-Chloro-6-methoxynicotinaldehyde derivatives in dye synthesis (Rajagopal & Seshadri, 1991).
Safety And Hazards
properties
IUPAC Name |
2-chloro-6-methoxypyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHZQUBXMXEKMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70538921 | |
Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxynicotinaldehyde | |
CAS RN |
95652-80-5 | |
Record name | 2-Chloro-6-methoxypyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70538921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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